molecular formula C6H9FO4 B14411112 Dimethyl (fluoromethyl)propanedioate CAS No. 83049-85-8

Dimethyl (fluoromethyl)propanedioate

Cat. No.: B14411112
CAS No.: 83049-85-8
M. Wt: 164.13 g/mol
InChI Key: QPBVIASOCZLEGZ-UHFFFAOYSA-N
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Description

Dimethyl (fluoromethyl)propanedioate is an organic compound with the molecular formula C6H9FO4 It is a derivative of propanedioic acid, where two methoxy groups and one fluoromethyl group are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (fluoromethyl)propanedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion of dimethyl propanedioate can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with a fluoromethyl halide (e.g., fluoromethyl iodide) to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (fluoromethyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields fluoromethylmalonic acid.

Scientific Research Applications

Dimethyl (fluoromethyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (fluoromethyl)propanedioate exerts its effects involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A closely related compound where the fluoromethyl group is replaced by a hydrogen atom.

    Diethyl propanedioate: Similar structure but with ethyl groups instead of methyl groups.

    Methyl fluoromalonate: Another fluorinated derivative with a similar structure.

Uniqueness

Dimethyl (fluoromethyl)propanedioate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Properties

CAS No.

83049-85-8

Molecular Formula

C6H9FO4

Molecular Weight

164.13 g/mol

IUPAC Name

dimethyl 2-(fluoromethyl)propanedioate

InChI

InChI=1S/C6H9FO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3

InChI Key

QPBVIASOCZLEGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CF)C(=O)OC

Origin of Product

United States

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